molecular formula C21H26N4O B7696980 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide

Cat. No.: B7696980
M. Wt: 350.5 g/mol
InChI Key: RBSYLYAESBTNQN-UHFFFAOYSA-N
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Description

“N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide” is a complex organic compound that contains a pyrazolo[3,4-b]quinoline core structure. Pyrazoloquinolines are nitrogen-containing heterocycles that are often found in bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoloquinolines can undergo a variety of reactions, including those involving their nitrogen atoms or any functional groups they may have .

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it is used. Pyrazoloquinolines have been found to have various biological activities, including antibacterial, antiviral, antifungal, and antitumor activities .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, its biological activities, and its potential applications. For example, it could be studied for its potential use as a pharmaceutical or agrochemical agent .

Properties

IUPAC Name

N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-3-11-25-20-17(13-16-12-14(2)9-10-18(16)22-20)19(24-25)23-21(26)15-7-5-4-6-8-15/h9-10,12-13,15H,3-8,11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSYLYAESBTNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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